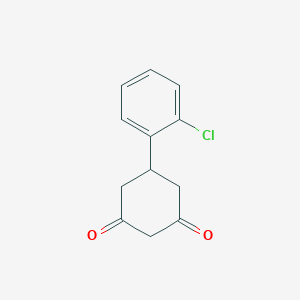

5-(2-Chlorophenyl)cyclohexane-1,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(2-chlorophenyl)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClO2/c13-12-4-2-1-3-11(12)8-5-9(14)7-10(15)6-8/h1-4,8H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFBAVBCEHCMFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358048 | |

| Record name | 5-(2-chlorophenyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55579-68-5 | |

| Record name | 5-(2-chlorophenyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 5-(2-Chlorophenyl)cyclohexane-1,3-dione

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-(2-Chlorophenyl)cyclohexane-1,3-dione, a substituted cyclic β-dicarbonyl compound of interest in medicinal chemistry and drug development. While specific experimental data for this particular analog is not extensively available in public literature, this document synthesizes information from closely related structures and the well-established chemistry of the cyclohexane-1,3-dione scaffold. The guide delves into the structural features, predicted physical properties, characteristic spectral signatures, and pivotal chemical behaviors, including the critical keto-enol tautomerism. Furthermore, it outlines general synthetic strategies and explores the reactivity of the molecule, highlighting its potential as a versatile intermediate in the synthesis of complex heterocyclic systems. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering a foundational understanding and practical insights into this class of compounds.

Introduction: The Significance of the Cyclohexane-1,3-dione Scaffold

The cyclohexane-1,3-dione moiety is a privileged scaffold in organic and medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active molecules.[1][2] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticoagulant, and herbicidal properties. The presence of the β-dicarbonyl system imparts unique chemical characteristics, most notably the propensity for keto-enol tautomerism, which plays a crucial role in its reactivity and biological interactions. The introduction of an aryl substituent at the 5-position, as in this compound, offers a vector for modulating the electronic and steric properties of the core structure, thereby influencing its biological target engagement and pharmacokinetic profile. Derivatives of cyclohexane-1,3-dione have been investigated for their potential as anticancer agents and as inhibitors of various enzymes. This guide focuses on the specific attributes of the 2-chlorophenyl substituted analog, providing a detailed examination of its chemical and physical nature.

Molecular Structure and Conformation

The foundational structure of this compound consists of a cyclohexane ring bearing two carbonyl groups at positions 1 and 3, and a 2-chlorophenyl substituent at position 5.

Systematic Name: this compound CAS Number: 55579-68-5[3][4][5] Molecular Formula: C₁₂H₁₁ClO₂[3][4] Molecular Weight: 222.67 g/mol [3]

The cyclohexane ring in its diketo form is expected to adopt a chair conformation to minimize steric strain. The bulky 2-chlorophenyl group will preferentially occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on the ring.

Caption: Chair conformation of this compound.

Physical Properties

| Property | Predicted Value/Range | Comments and Supporting Data |

| Appearance | White to off-white solid | Based on the typical appearance of cyclohexane-1,3-dione and its derivatives. |

| Melting Point | 180-200 °C | The melting point of the related 5-(4-fluorophenyl)cyclohexane-1,3-dione is reported as 186-189 °C. The 2-chloro substitution is expected to result in a similar melting point. |

| Boiling Point | > 350 °C (decomposes) | High molecular weight and polar nature suggest a high boiling point, likely with decomposition at atmospheric pressure. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate). Sparingly soluble in nonpolar solvents (e.g., hexane). Slightly soluble in water. | The dicarbonyl functionality imparts polarity, while the aromatic ring provides some lipophilicity. |

| pKa | ~4.5 - 5.5 | The acidic nature is due to the enolizable protons alpha to the carbonyl groups. The parent cyclohexane-1,3-dione has a pKa of approximately 5.26.[6] The electron-withdrawing nature of the chlorophenyl group may slightly increase the acidity. |

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, we can predict the key features based on the analysis of its functional groups and data from similar compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum will be complex due to the presence of both keto and enol tautomers in solution. The ratio of these tautomers will be solvent-dependent.

-

Aromatic Protons: A multiplet in the range of δ 7.0-7.5 ppm corresponding to the four protons of the 2-chlorophenyl group.

-

Cyclohexane Ring Protons (Keto form): A series of multiplets between δ 2.0-3.5 ppm. The protons on C2, C4, and C6 will likely appear as distinct signals. The proton at C5 will be a multiplet, coupled to the adjacent methylene protons.

-

Enol Proton: A broad singlet, typically downfield (δ 10-12 ppm), corresponding to the acidic enolic hydroxyl proton. This signal may be absent or very broad in the presence of exchangeable protons (e.g., in protic solvents).

-

Vinylic Proton (Enol form): A singlet around δ 5.0-6.0 ppm for the proton on the carbon-carbon double bond of the enol form.

¹³C NMR Spectroscopy

-

Carbonyl Carbons (Keto form): Two signals in the downfield region, approximately δ 190-210 ppm.

-

Aromatic Carbons: Six signals in the range of δ 120-140 ppm. The carbon attached to the chlorine atom will be shifted downfield.

-

Cyclohexane Ring Carbons (Keto form): Signals in the range of δ 30-60 ppm.

-

Enol Form Carbons: The carbonyl carbon of the enol form will be shifted upfield compared to the diketo form. The carbons of the C=C double bond will appear in the δ 100-180 ppm region.

Infrared (IR) Spectroscopy

-

C=O Stretching (Keto form): A strong, sharp absorption band in the region of 1700-1740 cm⁻¹. The presence of two carbonyls may lead to a split or broadened peak.

-

C=C Stretching (Enol form): A medium intensity band around 1600-1650 cm⁻¹.

-

O-H Stretching (Enol form): A broad and strong absorption in the range of 2500-3300 cm⁻¹ due to the hydrogen-bonded enolic hydroxyl group.

-

C-H Stretching (Aromatic and Aliphatic): Bands in the 2850-3100 cm⁻¹ region.

-

C-Cl Stretching: A band in the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 222, with a characteristic M+2 isotope peak at m/z 224 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of one chlorine atom.

-

Fragmentation Pattern: Fragmentation is likely to involve the loss of CO, Cl, and cleavage of the cyclohexane ring.

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the β-dicarbonyl moiety and the presence of the aromatic ring.

Keto-Enol Tautomerism

A cornerstone of the chemistry of 1,3-dicarbonyl compounds is the equilibrium between the diketo and the enol tautomers.[7] In solution, cyclohexane-1,3-diones typically exist as a mixture of these two forms.[6][7]

Caption: Keto-enol tautomerism in this compound.

The position of this equilibrium is influenced by several factors:

-

Solvent: Polar, protic solvents can stabilize the keto form through hydrogen bonding with the carbonyl groups. Nonpolar solvents tend to favor the enol form, which can be stabilized by intramolecular hydrogen bonding.

-

Temperature: The effect of temperature on the equilibrium is system-dependent.

-

Substituents: The electronic nature of the substituent at the 5-position can influence the acidity of the α-protons and thus the stability of the enolate intermediate, which is a key species in the tautomerization process. The electron-withdrawing 2-chlorophenyl group is expected to have a modest effect on the equilibrium.

Experimental Protocol: Determination of Keto-Enol Ratio by ¹H NMR

-

Sample Preparation: Prepare a dilute solution (~10-20 mg/mL) of this compound in a deuterated solvent of interest (e.g., CDCl₃, DMSO-d₆).

-

NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons for accurate integration.

-

Data Analysis: Integrate the signals corresponding to a unique proton in the keto form (e.g., one of the methylene protons) and a unique proton in the enol form (e.g., the vinylic proton).

-

Calculation: The ratio of the integrals, corrected for the number of protons each signal represents, gives the molar ratio of the two tautomers.

Synthesis

The synthesis of 5-aryl-cyclohexane-1,3-diones typically involves a Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by an intramolecular Dieckmann or Claisen condensation. A common route involves the reaction of a β-ketoester with an appropriate Michael acceptor.

A plausible synthetic route to this compound is the reaction of 2-chlorobenzaldehyde with a C-H acidic compound like malonic acid or its esters, followed by cyclization.

Caption: A generalized synthetic workflow for 5-aryl-cyclohexane-1,3-diones.

Reactivity

The presence of multiple reactive sites makes this compound a valuable intermediate for the synthesis of more complex molecules.

-

Alkylation and Acylation: The enolate, formed by deprotonation with a suitable base, can act as a nucleophile in reactions with alkyl halides or acylating agents, leading to substitution at the C2 position.

-

Condensation Reactions: The active methylene group at C2 and the carbonyl groups can participate in condensation reactions with aldehydes and ketones.

-

Heterocycle Formation: Cyclohexane-1,3-diones are widely used in multi-component reactions to synthesize a variety of heterocyclic compounds, such as pyrimidines, pyrazoles, and quinolines, which are of significant interest in drug discovery.

Applications in Drug Development and Research

The cyclohexane-1,3-dione scaffold is a key component in a number of approved drugs and clinical candidates. Its ability to chelate metal ions is exploited in the design of enzyme inhibitors. The 5-aryl substitution provides a handle for tuning the molecule's properties to achieve desired potency and selectivity for biological targets.

Derivatives of cyclohexane-1,3-dione have been explored as:

-

Anticancer Agents: By targeting various kinases and other proteins involved in cancer cell proliferation.

-

Herbicides: By inhibiting enzymes in plant metabolic pathways.

-

Antiviral and Antimicrobial Agents: As scaffolds for the development of new therapeutics against infectious diseases.

The 2-chlorophenyl substituent in the title compound can engage in specific interactions with biological targets, such as halogen bonding, which can enhance binding affinity and selectivity.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, general precautions for handling fine chemicals should be observed. The compound is expected to be a solid irritant.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a molecule with significant potential in synthetic and medicinal chemistry. Its properties are largely dictated by the versatile cyclohexane-1,3-dione core, with the 2-chlorophenyl substituent providing a means to fine-tune its characteristics. This technical guide has provided a detailed overview of its structure, predicted physical and spectral properties, and key aspects of its reactivity. While a lack of extensive experimental data for this specific compound necessitates a degree of prediction, the principles outlined herein provide a solid foundation for researchers working with this and related molecules. Further experimental characterization of this compound is warranted to fully elucidate its properties and potential applications.

References

- NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones. (2007). Journal of Molecular Structure, 828(1-3), 54-58.

- 5-METHYLCYCLOHEXANE-1,3-DIONE(4341-24-6) 1H NMR spectrum. ChemicalBook.

- 5-PHENYLCYCLOHEXANE-1,3-DIONE(493-72-1) 1H NMR spectrum. ChemicalBook.

- Spectroscopic studies of keto–enol equilibria. Part XIII. 15N-substituted imines. Journal of the Chemical Society B: Physical Organic.

- 5-METHYLCYCLOHEXANE-1,3-DIONE(4341-24-6) IR Spectrum. ChemicalBook.

- Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications. (2011).

- 1,3-Cyclohexanedione, 5,5-dimethyl-. NIST WebBook.

- 5 Ethylcyclohexane 1 3 dione. mzCloud.

- This compound. Amerigo Scientific.

- Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR.

- Keto-enol equilibrium in 1,3-cyclohexanediones. The Journal of Organic Chemistry.

- 5-(2-CHLORO-6-FLUOROPHENYL)CYCLOHEXANE-1,3-DIONE Chemical Properties. ChemicalBook.

- SAFETY D

- Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment.

- Project 3 – Keto-Enol Chemical Equilibrium & Kinetics. BioPchem.

- Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes. RSC Advances.

- This compound. Sigma-Aldrich.

- 5-(2-CHLOROPHENYL)

- Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. PMC - PubMed Central.

- This compound CAS NO.55579-68-5. GuideChem.

- Keto-Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy.1 I. Proton Chemical Shifts and Equilibrium Constants of Pure Compounds.

- Reaction of Aldehydes and 5,5-Dimethyl-1,3-cyclohexanedione in the Presence of Surfactants in Water. Journal of the Chinese Chemical Society.

- 2 - SAFETY D

- Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR.

- Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. PMC - NIH.

- Cyclohexa-1,3-diene-based dihydrogen and hydrosilane surrogates in B(C6F5)

- 1 - SAFETY D

- 5-Methylcyclohexane-1,3-dione. Biosynth.

- 5-METHYLCYCLOHEXANE-1,3-DIONE.

- 2-Methyl-cyclohexane-1,3-dione. SpectraBase.

- VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry.

- 1,3-Cyclohexanedione. Wikipedia.

- 5-(2-Fluorophenyl)cyclohexane-1,3-dione. PubChem.

- Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. MDPI.

- Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Organic Chemistry Portal.

- 1,3-Cyclohexane Dione CAS No 504-02-9 MATERIAL SAFETY D

- Usual and unusual reactions of cyclohexane-1,2-dione with aryl azides and amines: a structural corrigendum. New Journal of Chemistry.

- C6H12 infrared spectrum of cyclohexane. Doc Brown's Advanced Organic Chemistry.

- 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

- 5-Phenyl-1,3-cyclohexanedione 96 493-72-1. Sigma-Aldrich.

- 5-(4-Fluorophenyl)-1,3-cyclohexanedione 97 55579-72-1. Sigma-Aldrich.

- cyclohexane-1,3-dione. Stenutz.

- This compound. CymitQuimica.

- Syntheses and some features of five new cyclohexane-1,3-dicarboxylates with multiple stereogenic centers.

- 4.7: Conformations of Monosubstituted Cyclohexanes. Chemistry LibreTexts.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 5-METHYLCYCLOHEXANE-1,3-DIONE | CAS 4341-24-6 [matrix-fine-chemicals.com]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. This compound | 55579-68-5 [sigmaaldrich.com]

- 5. This compound, CasNo.55579-68-5 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]

- 6. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

Introduction: The Significance of the 5-Aryl-1,3-Cyclohexanedione Scaffold

An In-Depth Technical Guide on the Molecular Structure of 5-(2-chlorophenyl)-1,3-cyclohexanedione

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of 5-(2-chlorophenyl)-1,3-cyclohexanedione, a molecule of significant interest in synthetic and medicinal chemistry. We will dissect its structural characteristics, elucidate a robust synthetic pathway, detail its analytical characterization, and discuss its potential applications, grounding our discussion in established chemical principles and field-proven insights.

The 1,3-cyclohexanedione framework is a privileged scaffold in organic chemistry, serving as a versatile building block for a myriad of complex molecules, including natural products and pharmaceuticals.[1][2] Its chemical utility stems from the reactivity of the dicarbonyl system and the acidic methylene protons nestled between them.[2] These compounds exist in a dynamic equilibrium between diketo and enol tautomeric forms, a feature that governs their reactivity and physical properties.[3][4][5]

The introduction of a substituent at the 5-position, specifically an aryl group like 2-chlorophenyl, imparts distinct structural and electronic properties. The 2-chloro substituent introduces both steric bulk and an inductive electron-withdrawing effect, which can influence the conformation of the cyclohexane ring, the keto-enol equilibrium, and potential intermolecular interactions. Understanding these nuances is critical for leveraging this molecule in targeted applications such as drug design, where derivatives of this scaffold have shown promise as anticancer agents and herbicides.[6][7]

Synthesis and Mechanistic Rationale

The construction of 5-aryl-1,3-cyclohexanediones is efficiently achieved through a one-pot, multi-component reaction that combines a Michael addition with an intramolecular Claisen (Dieckmann) condensation. This approach is favored for its atom economy and operational simplicity.

Synthetic Pathway: A Mechanistic Overview

The synthesis begins with the formation of an α,β-unsaturated ketone (a chalcone), which then serves as the Michael acceptor. This is subsequently reacted with a C-nucleophile like diethyl malonate, leading to a cyclized, decarboxylated product.

Caption: A logical workflow for the synthesis of 5-(2-chlorophenyl)-1,3-cyclohexanedione.

Experimental Protocol: A Self-Validating System

This protocol outlines a reliable method for the laboratory-scale synthesis of the title compound. Each stage includes rationale and validation checkpoints.

Materials:

-

2-chlorobenzaldehyde

-

Acetone

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol (anhydrous)

-

Concentrated Hydrochloric Acid (HCl)

-

Toluene

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and purification apparatus (TLC, column chromatography).

Step-by-Step Methodology:

-

Preparation of Sodium Ethoxide Catalyst: Under an inert atmosphere (N₂ or Ar), dissolve freshly cut sodium metal (1.1 eq.) in absolute ethanol. The complete dissolution of the metal confirms the formation of the active base. Expertise & Experience: Using freshly prepared sodium ethoxide from sodium metal and absolute ethanol ensures an anhydrous, highly active base, which is crucial for efficient deprotonation of the malonic ester in the subsequent step.

-

Synthesis of (E)-4-(2-chlorophenyl)but-3-en-2-one (Chalcone): In a separate flask, dissolve 2-chlorobenzaldehyde (1.0 eq.) and acetone (1.2 eq.) in ethanol. To this stirred solution, add a catalytic amount of aqueous NaOH (10%). Monitor the reaction by Thin Layer Chromatography (TLC) until the aldehyde spot disappears. Neutralize with dilute HCl, extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Causality: This base-catalyzed Claisen-Schmidt condensation is a robust method for forming α,β-unsaturated ketones. The excess acetone and catalytic base drive the reaction to completion.

-

Michael Addition and Intramolecular Cyclization: To the sodium ethoxide solution from Step 1, add diethyl malonate (1.0 eq.) dropwise at 0°C. After 15 minutes of stirring, add a solution of the chalcone from Step 2 in ethanol. Allow the mixture to warm to room temperature, then reflux for 4-6 hours. Monitor the formation of the cyclized intermediate by TLC. Trustworthiness: This one-pot Michael addition followed by Dieckmann cyclization is a highly convergent and validated method for creating 5-substituted cyclohexanediones.[8][9] Refluxing ensures the intramolecular cyclization goes to completion.

-

Acidic Hydrolysis and Decarboxylation: Cool the reaction mixture and add concentrated HCl (approx. 3-4 eq.) and water. Reflux the mixture vigorously for another 4-6 hours. The evolution of CO₂ gas will be observed. Authoritative Grounding: The acidic workup serves the dual purpose of hydrolyzing the intermediate β-keto ester and promoting the subsequent thermal decarboxylation to yield the final 1,3-dione product.[10]

-

Workup and Purification: After cooling, extract the aqueous mixture with toluene or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent. The crude solid should be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel to yield the pure product.

Elucidation of the Molecular Structure

A combination of spectroscopic methods is required to confirm the identity and elucidate the structural details of 5-(2-chlorophenyl)-1,3-cyclohexanedione.

Spectroscopic and Analytical Data

The characterization of the final product relies on a suite of analytical techniques, each providing a unique piece of the structural puzzle.

| Technique | Expected Key Observations | Structural Interpretation |

| ¹H NMR | Aromatic protons (~7.1-7.5 ppm, multiplet), methine proton at C5 (~3.5-4.0 ppm, multiplet), four methylene protons of the ring (~2.5-3.0 ppm, complex multiplets). A broad singlet may appear downfield (>10 ppm) for the enolic proton. | Confirms the presence of the 2-chlorophenyl group and the cyclohexanedione ring. The chemical shift and integration of the enol proton can provide information on the keto-enol tautomer ratio in the given solvent.[4] |

| ¹³C NMR | Carbonyl carbons (~200-210 ppm), aromatic carbons (~125-145 ppm), methine carbon C5 (~40-45 ppm), and methylene carbons (~30-50 ppm). In the enol form, the C=O and C=C carbons will have distinct shifts. | Provides a carbon count, confirming the molecular formula. The chemical shifts of the carbonyl carbons are indicative of the electronic environment and can help distinguish between tautomers. Spectral data for a similar dichlorinated analog supports these assignments.[11] |

| FT-IR | Strong C=O stretching absorption (~1715 cm⁻¹ for diketone), potential broad O-H stretch (~2500-3300 cm⁻¹) and C=C stretch (~1600 cm⁻¹) for the enol tautomer. C-Cl stretch (~750 cm⁻¹). | The IR spectrum provides clear evidence for the key functional groups and can strongly indicate the predominant tautomeric form in the solid state.[12] |

| Mass Spec. (EI) | Molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak with an intensity of ~33% relative to M⁺. | The isotopic pattern is definitive proof of the presence of a single chlorine atom in the molecule. Fragmentation patterns would further corroborate the structure. The NIST database for the parent 1,3-cyclohexanedione shows characteristic fragmentation.[13] |

Conformational Analysis and Tautomerism

The most profound structural feature of 1,3-cyclohexanedione is its existence as a mixture of tautomers. This equilibrium is highly dependent on the solvent, temperature, and substitution pattern.[4]

Caption: The fundamental keto-enol tautomeric equilibrium in 1,3-cyclohexanediones.

In the solid state or in non-polar solvents, the enol form is often favored due to the stability imparted by the conjugated π-system.[3] However, computational and spectroscopic studies on the parent molecule have shown that various diketo conformers (chair, boat) are also present and energetically accessible.[14][15] The bulky 2-chlorophenyl group at the 5-position will likely favor an equatorial position in a chair conformation to minimize steric strain, significantly influencing the conformational landscape. Single-crystal X-ray diffraction would provide the definitive solid-state structure, revealing the preferred tautomer, ring conformation, and intermolecular packing interactions.

Applications and Future Research Directions

The 5-(2-chlorophenyl)-1,3-cyclohexanedione molecule is not merely a synthetic curiosity; it is a platform for innovation in applied chemistry.

-

Pharmaceutical and Agrochemical Scaffolds: 1,3-Cyclohexanedione derivatives are the core of several commercial herbicides and are explored extensively in drug discovery.[2][3][6] This compound can be used as a starting material for creating libraries of novel compounds for screening against various biological targets, such as enzymes or receptors, in indications like oncology.[7]

-

Advanced Synthesis: The dione functionality allows for further chemical transformations, making it a valuable intermediate for the synthesis of complex heterocyclic systems like pyrans and benzophenanthridines.[1][16]

Future work should focus on exploring the derivatization of this scaffold, investigating the structure-activity relationships (SAR) of its analogs, and conducting computational docking studies to identify potential biological targets.

References

-

Wikipedia. (n.d.). 1,3-Cyclohexanedione. Retrieved from [Link]

- Fathima, S. A., et al. (2025). NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones. Heliyon.

-

Filo. (2025). THE TWO STRUCTURES OF THE MONO ENOLS OF 1,3-CYCLOHEXANEDIONE EXPLAINED. Retrieved from [Link]

-

Maris, A., et al. (2013). Keto–Enol Tautomerism and Conformational Landscape of 1,3-Cyclohexanedione from Its Free Jet Millimeter-Wave Absorption Spectrum. The Journal of Physical Chemistry A. Retrieved from [Link]

-

Maris, A., et al. (2013). Keto-enol tautomerism and conformational landscape of 1,3-cyclohexanedione from its free jet millimeter-wave absorption spectrum. PubMed. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,3-Cyclohexanedione, 5-[2,4-dichlorophenyl]-. Retrieved from [Link]

-

PubChem. (n.d.). 5-(2-Fluorophenyl)cyclohexane-1,3-dione. Retrieved from [Link]

-

Das, P., et al. (2020). Application of cyclohexane-1,3-diones for six-membered oxygen-containing heterocycles synthesis. PubMed. Retrieved from [Link]

-

JIN DUN CHEMISTRY. (2025). How Is 1,3-Cyclohexanedione (1,3-CHD) Used in Agrochemical and Pharmaceutical Synthesis?. Retrieved from [Link]

- Google Patents. (n.d.). US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.

-

Al-Ostoot, F. H., et al. (n.d.). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. Retrieved from [Link]

- Google Patents. (n.d.). EP0195053B1 - Process for preparing 1,3-cyclohexanedione derivatives and intermediates therefor.

-

NIST. (n.d.). 1,3-Cyclohexanedione. WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 5-[2-(ethylthio)propyl]-1,3-cyclohexanedione. Retrieved from [Link]

-

Merck Index. (n.d.). 5,5-Dimethyl-1,3-cyclohexanedione. Retrieved from [Link]

Sources

- 1. Application of cyclohexane-1,3-diones for six-membered oxygen-containing heterocycles synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. How Is 1,3-Cyclohexanedione (1,3-CHD) Used in Agrochemical and Pharmaceutical Synthesis? [jindunchemical.com]

- 3. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. THE TWO STRUCTURES OF THE MONO ENOLS OF 1,3-CYCLOHEXANEDIONE EXPLAINED.. [askfilo.com]

- 6. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. 5,5-Dimethyl-1,3-cyclohexanedione [drugfuture.com]

- 10. EP0195053B1 - Process for preparing 1,3-cyclohexanedione derivatives and intermediates therefor - Google Patents [patents.google.com]

- 11. spectrabase.com [spectrabase.com]

- 12. 5-(2-Fluorophenyl)cyclohexane-1,3-dione | C12H11FO2 | CID 13644841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1,3-Cyclohexanedione [webbook.nist.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Keto-enol tautomerism and conformational landscape of 1,3-cyclohexanedione from its free jet millimeter-wave absorption spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 5-Phenyl-1,3-cyclohexanedione 96 493-72-1 [sigmaaldrich.com]

An In-depth Technical Guide to the Purity and Analysis of 5-(2-Chlorophenyl)cyclohexane-1,3-dione

Introduction

5-(2-Chlorophenyl)cyclohexane-1,3-dione is a pivotal intermediate in the synthesis of various biologically active molecules, making its purity a critical determinant of downstream success in research and drug development. This guide provides a comprehensive overview of the methodologies for purifying and analyzing this compound, grounded in established scientific principles and regulatory expectations. The narrative emphasizes the rationale behind experimental choices, ensuring a robust and self-validating approach to quality control.

The control of impurities in active pharmaceutical ingredients (APIs) and their intermediates is a central tenet of pharmaceutical development, governed by international guidelines such as those from the International Council for Harmonisation (ICH).[1][2][3][4][5] These guidelines establish thresholds for the reporting, identification, and qualification of impurities to ensure the safety and efficacy of the final drug product.[1][2]

PART 1: Purification Strategies for this compound

The purification of this compound from a crude reaction mixture is essential to remove unreacted starting materials, by-products, and other process-related impurities. The choice of purification method is dictated by the physicochemical properties of the target compound and its impurities.

Crystallization

Crystallization is a powerful technique for purifying solid organic compounds.[6][7] The principle lies in the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures.[6]

Rationale for Solvent Selection: An ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but readily at its boiling point. Furthermore, the impurities should either be highly soluble or insoluble in the chosen solvent at all temperatures. For dicarbonyl compounds like this compound, moderately polar solvents are often effective.

Experimental Protocol: Recrystallization

-

Solvent Screening: Begin by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) to identify a suitable system.

-

Dissolution: In a flask equipped with a reflux condenser, dissolve the crude this compound in the minimum amount of the chosen hot solvent to create a saturated solution.[6]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[6]

-

Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.[7] Slow cooling is crucial for the formation of pure crystals.[7]

-

Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any adhering mother liquor containing dissolved impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Column Chromatography

For complex mixtures where crystallization is ineffective, column chromatography provides a higher degree of separation.[8][9] This technique separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it.[10]

Rationale for Phase Selection: For a moderately polar compound like this compound, normal-phase chromatography with a silica gel stationary phase and a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate) is typically effective. The ratio of the solvents is optimized to achieve good separation between the target compound and its impurities.

Workflow for Purification Method Selection

Caption: Decision workflow for selecting the appropriate purification technique.

PART 2: Analytical Techniques for Purity Assessment

A multi-faceted analytical approach is necessary to comprehensively assess the purity of this compound and to identify and quantify any impurities.

Chromatographic Methods

Chromatographic techniques are central to purity determination in the pharmaceutical industry and are extensively detailed in pharmacopeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[8][11][12][13][14]

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity analysis for non-volatile organic compounds.[15] A reversed-phase HPLC method is generally suitable for this compound.[16]

Principle: In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and acetonitrile or methanol. More polar compounds elute earlier, while less polar compounds are retained longer.

Experimental Protocol: HPLC Analysis

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to improve peak shape.

-

Gradient Program: A typical gradient might start with a high percentage of A, gradually increasing the percentage of B to elute more hydrophobic compounds.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm). Diode array detection can provide additional spectral information.[17]

-

System Suitability: Before sample analysis, the chromatographic system must meet system suitability requirements as defined in pharmacopeias, including parameters like peak symmetry, resolution, and reproducibility.[11][12][13]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds.[15][18] It is particularly useful for detecting and identifying impurities that may not be amenable to HPLC analysis, such as residual solvents or certain by-products. The presence of a chlorine atom in this compound makes GC-MS an effective tool due to the characteristic isotopic pattern of chlorine.[19]

Principle: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for each compound.

Experimental Protocol: GC-MS Analysis

-

Column: A low to mid-polarity capillary column (e.g., DB-5ms).[20]

-

Carrier Gas: Helium at a constant flow rate.

-

Inlet: Split/splitless injector.

-

Oven Temperature Program: A programmed temperature ramp from a low initial temperature to a high final temperature to ensure the elution of all components.

-

Mass Spectrometer: Electron ionization (EI) source with a quadrupole mass analyzer, scanning a suitable mass range.

| Analytical Technique | Purpose | Typical Parameters |

| HPLC-UV | Quantitation of the main component and non-volatile impurities. | C18 column, water/acetonitrile gradient with 0.1% formic acid, UV detection at 254 nm. |

| GC-MS | Identification and quantitation of volatile and semi-volatile impurities, including residual solvents. | DB-5ms column, helium carrier gas, temperature programming, electron ionization. |

| ¹H and ¹³C NMR | Structural confirmation and detection of structural isomers and other organic impurities. | DMSO-d₆ or CDCl₃ solvent, TMS as internal standard. |

| Elemental Analysis | Determination of the elemental composition (C, H, Cl). | Combustion analysis. |

Spectroscopic Methods

Spectroscopic techniques provide crucial information about the chemical structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds.[9][18] Both ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule.

¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the aliphatic protons of the cyclohexane ring. The integration of these signals should correspond to the number of protons in each environment. Impurities will present as additional, unassigned peaks. The chair conformation of the cyclohexane ring can lead to complex splitting patterns for the methylene protons.[21][22][23]

¹³C NMR: The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbons, the aromatic carbons (with the carbon attached to chlorine having a distinct chemical shift), and the aliphatic carbons of the cyclohexane ring. The number of signals can confirm the symmetry of the molecule.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with a chromatographic technique (LC-MS or GC-MS), provides the molecular weight of the compound and its fragmentation pattern, which aids in structural confirmation and impurity identification.[15][18] The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the mass spectrum of the molecular ion and any chlorine-containing fragments.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and chlorine in the sample. The experimentally determined values should be in close agreement with the theoretical values calculated from the molecular formula (C₁₂H₁₁ClO₂). This technique is a fundamental criterion for assessing the purity of a compound.[9]

Overall Quality Control Workflow

Caption: Integrated workflow for the comprehensive quality control of the compound.

PART 3: Regulatory Context and Trustworthiness

The analytical methods described must be validated to ensure they are fit for their intended purpose. Method validation includes demonstrating specificity, linearity, accuracy, precision, and robustness. The principles of method validation are outlined in ICH guideline Q2(R1).

The acceptance criteria for impurities are guided by ICH Q3A(R2), which sets thresholds for reporting, identification, and qualification based on the maximum daily dose of the drug substance.[1][3] For a new drug substance, any impurity present at a level greater than the reporting threshold (typically 0.05%) must be reported.[1][2] Impurities above the identification threshold (typically 0.10%) must be structurally characterized.[2]

By employing a suite of orthogonal analytical techniques and adhering to established regulatory guidelines, a high degree of confidence in the purity and quality of this compound can be achieved. This self-validating system of cross-referencing data from multiple analytical platforms ensures the trustworthiness of the results.

References

- <621> CHROM

- ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2).

- Impurity guidelines in drug development under ICH Q3 - AMSbiopharma.

- A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chrom

- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline - EMA.

- <621> CHROM

- ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.

- Understanding the L

- ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy - gmp-compliance.org.

- <621> Chrom

- Are You Sure You Understand USP <621>?

- [Simultaneous determination of 18 chlorinated hydrocarbon organic solvents in cosmetics by gas chrom

- Modern Analytical Technique for Characteriz

- Chlorine Isotope Analysis of Organic Contaminants Using GC–qMS: Method Optimization and Comparison of Different Evaluation Schemes | Environmental Science & Technology.

- Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews.

- GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastew

- Determination of Halogens in Organic Compounds - ResearchG

- Analysis of Chlorinated Pesticides by GC/MS - cromlab-instruments.es.

- EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer ....

- Pharmacopeia & Metrological Institute Standards - Sigma-Aldrich.

- 9: Separation, Purification, and Identification of Organic Compounds - Chemistry LibreTexts.

- element analysis.

- How to determine the purity of newly synthesized organic compound?

- 1,3-Cyclohexanedione - SIELC Technologies.

- STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.

- Detection of the elements in organic compounds | Analytical Chemistry - ACS Public

- Impurity Control in the European Pharmacopoeia.

- (PDF)

- Cyclohexane-1,3-dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection - PubMed.

- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu.

- A Novel Chromatographic Method to Assess the Binding Ability towards Dicarbonyls - NIH.

- Advances in the Analysis of Persistent Halogen

- Halogenated Organic Compounds | Spectroscopy Online.

- Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph &q - EMA.

- Anne-Sophie Bouin European Pharmacopoeia Department, EDQM, Council of Europe - EMA.

- US6727384B1 - Method for purifying acid chlorides - Google P

- Rapid and convenient determination of α-dicarbonyl compounds via streamlined simultaneous derivatization and extraction coupled with liquid chromatography-fluorescence detection - ResearchG

- Draw the 1H NMR Spectrum for Cyclohexane (C6H12) - YouTube.

- Cyclohexane‐1,3‐dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection | Request PDF - ResearchG

- Organic Techniques - Purification | Edexcel A Level Chemistry Revision Notes 2015.

- EP | PDF | Organic Compounds | Functional Group - Scribd.

- NMR spectra of cyclohexane conformational exchange ring flipping rate faster than nmr time scale - YouTube.

- Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department.

- EP0195053B1 - Process for preparing 1,3-cyclohexanedione derivatives and intermediates therefor - Google P

- Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - MDPI.

- Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed.

- US3932511A - Preparation of cyclohexane-1,3-dione and of alkyl-substituted derivatives thereof - Google P

- 1,3-Cyclohexanedione - Wikipedia.

- Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC - PubMed Central.

Sources

- 1. database.ich.org [database.ich.org]

- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. pharma.gally.ch [pharma.gally.ch]

- 5. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]

- 6. savemyexams.com [savemyexams.com]

- 7. physics.emu.edu.tr [physics.emu.edu.tr]

- 8. <621> CHROMATOGRAPHY [drugfuture.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. people.sabanciuniv.edu [people.sabanciuniv.edu]

- 11. usp.org [usp.org]

- 12. agilent.com [agilent.com]

- 13. Chromatography [usp.org]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. 1,3-Cyclohexanedione | SIELC Technologies [sielc.com]

- 17. Cyclohexane-1,3-dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. rroij.com [rroij.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. researchgate.net [researchgate.net]

- 22. m.youtube.com [m.youtube.com]

- 23. m.youtube.com [m.youtube.com]

Tautomeric Equilibrium in 5-Arylcyclohexane-1,3-diones: A Mechanistic and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The phenomenon of tautomerism, particularly the keto-enol equilibrium in 5-arylcyclohexane-1,3-diones, represents a critical control point for molecular behavior, influencing everything from reaction kinetics to biological activity. These scaffolds are foundational in the synthesis of a wide array of biologically active compounds, including herbicides and pharmaceuticals.[1][2][3] This guide provides a comprehensive exploration of the structural and environmental factors that govern the tautomeric balance in this specific class of molecules. We delve into the underlying principles, detail robust analytical protocols for characterization and quantification, and discuss the profound implications of this equilibrium in the context of drug discovery and synthetic chemistry.

The Fundamental Principles of Tautomerism in β-Dicarbonyl Systems

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (containing a ketone) and an "enol" form (containing an alcohol adjacent to a double bond). In 1,3-dicarbonyl compounds, the acidic nature of the α-proton, positioned between the two carbonyl groups, facilitates this rapid, reversible isomerization.

Unlike their acyclic counterparts, which are often stabilized in the enol form by a strong intramolecular hydrogen bond forming a pseudo-aromatic six-membered ring, cyclic 1,3-dicarbonyls like cyclohexane-1,3-dione are sterically constrained from achieving this conformation.[1] Instead, their enol tautomers are predominantly stabilized through a network of intermolecular hydrogen bonds, often leading to the formation of dimers or linear chains in both solution and the solid state.[1][4] In solution, the majority of 1,3-cyclohexanedione exists as the enol tautomer.[2] This fundamental difference in stabilization dictates a unique response to environmental factors.

The 5-Arylcyclohexane-1,3-dione Scaffold: A Tautomeric Balancing Act

The introduction of an aryl substituent at the 5-position introduces an additional layer of electronic complexity that directly influences the stability of the keto and enol forms. The equilibrium is a dynamic interplay between the diketo tautomer and the two possible, rapidly interconverting enol tautomers.

References

An In-depth Technical Guide to the Solubility of 5-(2-Chlorophenyl)cyclohexane-1,3-dione in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-(2-Chlorophenyl)cyclohexane-1,3-dione. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing solubility, predictive analysis of the compound's behavior in various organic solvents, and detailed experimental protocols for empirical determination. By integrating fundamental chemical principles with practical laboratory methods, this guide serves as an essential resource for the effective handling and application of this compound in a research and development setting.

Introduction: Understanding this compound

This compound, with the chemical formula C₁₂H₁₁ClO₂ and CAS Number 55579-68-5, is a member of the cyclohexane-1,3-dione family.[1] These compounds are notable for their versatile chemical reactivity and are often employed as intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[2][3] The solubility of this compound is a critical physicochemical parameter that influences its reaction kinetics, purification, formulation, and ultimately, its bioavailability in potential therapeutic applications. An understanding of its solubility profile is therefore paramount for its effective utilization in a laboratory and industrial context.

The Theoretical Framework of Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and solvent molecules.[4][5][6][7] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions. The key factors influencing this process include:

-

Polarity: Polar solvents tend to dissolve polar solutes, while non-polar solvents are more effective for non-polar solutes.[6][7][8][9] The polarity of a molecule is determined by the presence of polar bonds and its overall molecular geometry.[9]

-

Hydrogen Bonding: The ability of a compound to act as a hydrogen bond donor or acceptor significantly impacts its solubility in protic solvents like alcohols and water.

-

Molecular Size and Shape: Larger molecules can be more difficult to solvate, potentially leading to lower solubility.[4]

The structure of this compound, featuring a moderately polar cyclohexane-1,3-dione ring and a less polar 2-chlorophenyl group, suggests a nuanced solubility profile. The dione moiety can engage in dipole-dipole interactions and potentially act as a hydrogen bond acceptor. The chlorophenyl group, while containing a polar carbon-chlorine bond, is predominantly non-polar due to the aromatic ring.

Predictive Solubility Analysis of this compound

Based on its molecular structure, a qualitative prediction of the solubility of this compound in a range of common organic solvents can be made. The following table categorizes solvents by polarity and predicts the likely solubility of the target compound.

| Solvent Category | Solvent Examples | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Cyclohexane | Low | The polar dione functionality will have weak interactions with non-polar solvents. |

| Moderately Polar Aprotic | Dichloromethane, Chloroform, Ethyl Acetate | Moderate to High | These solvents can engage in dipole-dipole interactions with the dione group without the steric hindrance of hydrogen bonding. |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF) | High | The strong dipole moments of these solvents will effectively solvate the polar regions of the molecule. |

| Polar Protic | Methanol, Ethanol | Moderate | While capable of hydrogen bonding with the carbonyl groups, the non-polar chlorophenyl group may limit solubility compared to more polar aprotic solvents. |

| Highly Polar Protic | Water | Very Low | The large, non-polar chlorophenyl group is expected to make the molecule largely hydrophobic, resulting in poor aqueous solubility. |

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.

Materials and Equipment

-

This compound (analytical standard)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each selected solvent in a series of sealed vials. The presence of undissolved solid is crucial to ensure saturation.

-

Vortex each vial vigorously for 1-2 minutes to facilitate initial dissolution.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached.

-

-

Sample Separation:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining particulate matter.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solutions by HPLC.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration in the saturated solution, which represents the solubility.

-

Data Presentation

The experimentally determined solubility data should be presented in a clear and concise table for easy comparison.

| Solvent | Polarity Index | Solubility (mg/mL) at 25 °C |

| Hexane | 0.1 | Experimental Value |

| Dichloromethane | 3.1 | Experimental Value |

| Acetone | 5.1 | Experimental Value |

| Methanol | 5.1 | Experimental Value |

| Water | 10.2 | Experimental Value |

Factors Influencing Experimental Accuracy

Several factors can influence the accuracy of solubility measurements:

-

Temperature: Solubility is temperature-dependent. Therefore, maintaining a constant and accurately recorded temperature during equilibration is critical.[4]

-

Purity of Compound and Solvents: Impurities can affect the solubility of the compound. Using high-purity materials is essential.

-

Equilibration Time: Insufficient equilibration time can lead to an underestimation of solubility.

-

pH (for aqueous solutions): The ionization state of a compound can significantly alter its aqueous solubility. While not directly applicable to most organic solvents, it is a critical consideration for any aqueous-based systems.

Conclusion

References

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.

- Khan Academy. (n.d.). Solubility of organic compounds.

- LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown. (n.d.).

- Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- YouTube. (2025). How Does Solvent Polarity Impact Compound Solubility?

- Quora. (2021). How does molecular polarity affect the solubility of a solute in a solvent? Why is polarity important in solubilities?

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.).

- MDPI. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site.

- Reddit. (2022). ELI5 the polarity of solvents and how it affects solubility.

- YouTube. (2025). What Determines A Substance's Polarity For Solubility?

- P&S Chemicals. (n.d.). Product information, this compound.

Sources

Initial biological screening of 5-(2-Chlorophenyl)cyclohexane-1,3-dione

An In-depth Technical Guide to the Initial Biological Screening of 5-(2-Chlorophenyl)cyclohexane-1,3-dione

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the initial biological screening of the novel compound, this compound. The cyclohexane-1,3-dione scaffold is a known pharmacophore present in various natural and synthetic molecules with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document outlines a strategic, multi-tiered screening cascade designed to efficiently characterize the bioactivity profile of this specific derivative. We will detail the rationale behind experimental choices, provide step-by-step protocols for key in vitro assays, and discuss the interpretation of potential outcomes. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of new chemical entities.

Introduction: The Therapeutic Potential of Cyclohexane-1,3-dione Derivatives

The cyclohexane-1,3-dione core is a privileged scaffold in medicinal chemistry. Its derivatives have been reported to exhibit a remarkable spectrum of biological activities.[2] Notably, these compounds have been investigated for their efficacy as:

-

Anticancer Agents: Several studies have demonstrated the antiproliferative effects of cyclohexane-1,3-dione derivatives against various cancer cell lines.[3][4][5][6][7] The mechanism of action for some of these derivatives has been linked to the inhibition of receptor tyrosine kinases, which are crucial regulators of cell proliferation and survival.[3][4]

-

Antimicrobial Agents: The antimicrobial potential of cyclohexane-1,3-dione derivatives has also been explored, with some compounds showing activity against both bacteria and fungi.[1][5][8]

-

Anti-inflammatory Agents: The structural features of cyclohexane-1,3-diones make them candidates for the development of novel anti-inflammatory drugs.[2] Their potential to modulate inflammatory pathways warrants thorough investigation.

Given the precedent set by structurally related compounds, a systematic initial biological screening of this compound is a logical and necessary step in assessing its therapeutic potential.

A Strategic Approach to Initial Biological Screening

A tiered approach to biological screening is essential for the efficient allocation of resources and for building a comprehensive understanding of a novel compound's activity. Our proposed workflow for this compound is as follows:

Figure 1: A tiered workflow for the initial biological screening of this compound.

Tier 1: Foundational Cytotoxicity Screening

The initial step in evaluating any new compound is to determine its cytotoxic potential. This information is crucial for establishing a therapeutic window and for guiding the design of subsequent experiments. We will employ the widely used MTT assay for this purpose.[9][10]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293 for human embryonic kidney cells).[9][10]

-

This compound

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.[11][12]

Hypothetical Data Presentation

| Cell Line | Compound | IC50 (µM) |

| MCF-7 (Breast Cancer) | This compound | 12.5 ± 1.2 |

| A549 (Lung Cancer) | This compound | 25.8 ± 2.5 |

| HEK293 (Non-cancerous) | This compound | > 100 |

Data are presented as mean ± standard deviation from three independent experiments.

Tier 2: Antimicrobial Activity Screening

Should the compound exhibit low cytotoxicity against non-cancerous cells, its potential as an antimicrobial agent can be investigated. The initial step is to determine the Minimum Inhibitory Concentration (MIC).[13]

Principle of the Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique in microbiology used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]

Experimental Protocol: Broth Microdilution MIC Assay

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

-

Fungal strains (e.g., Candida albicans ATCC 10231)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

This compound

-

Positive controls (e.g., vancomycin for Gram-positive bacteria, ciprofloxacin for Gram-negative bacteria, fluconazole for fungi)

-

96-well microplates

Procedure:

-

Compound Preparation: Prepare a 2-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Add the microbial inoculum to each well of the 96-well plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Hypothetical Data Presentation

| Microorganism | Compound | MIC (µg/mL) |

| Staphylococcus aureus | This compound | 16 |

| Escherichia coli | This compound | > 128 |

| Candida albicans | This compound | 32 |

Tier 2: Anti-inflammatory Activity Screening

The anti-inflammatory potential of this compound can be assessed by its ability to inhibit the production of pro-inflammatory mediators in macrophages. A common in vitro model utilizes lipopolysaccharide (LPS) to induce an inflammatory response.[14]

Principle of the LPS-Induced Nitric Oxide (NO) Production Assay

LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO).[15] The inhibition of NO production is a hallmark of anti-inflammatory activity.[15] NO levels can be indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Experimental Protocol: Inhibition of LPS-Induced NO Production

Materials:

-

RAW 264.7 murine macrophage cell line

-

This compound

-

Lipopolysaccharide (LPS)

-

Griess Reagent System

-

Positive control (e.g., Dexamethasone)

-

96-well microplates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Supernatant Collection: Collect the cell culture supernatants.

-

Griess Assay: Mix the supernatant with the Griess reagent according to the manufacturer's instructions and measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage inhibition of NO production.

Hypothetical Data Presentation

| Compound Concentration (µM) | % Inhibition of NO Production |

| 1 | 15.2 |

| 10 | 48.7 |

| 50 | 85.3 |

Tier 3: Preliminary Mechanistic Insights

Based on the results from the initial screening, preliminary studies into the mechanism of action can be initiated. For instance, if significant anti-inflammatory activity is observed, further investigation into key inflammatory signaling pathways is warranted.

Figure 2: A hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of action.

This diagram depicts the canonical NF-κB signaling pathway, a key driver of inflammation.[14] A plausible hypothesis is that this compound may exert its anti-inflammatory effects by inhibiting a component of this pathway, such as the IKK complex, thereby preventing the transcription of pro-inflammatory genes like iNOS.

Conclusion and Future Directions

This technical guide has outlined a systematic and scientifically rigorous approach to the initial biological screening of this compound. The proposed tiered workflow, encompassing cytotoxicity, antimicrobial, and anti-inflammatory assays, will provide a comprehensive preliminary profile of the compound's bioactivity. The outcomes of these studies will be instrumental in guiding future research, including more in-depth mechanistic studies, lead optimization, and in vivo efficacy testing. The rich chemical space of cyclohexane-1,3-dione derivatives continues to be a promising area for the discovery of novel therapeutic agents.

References

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC. Retrieved from [Link]

-

Russell, A. D. (1995). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. CRC Press. Retrieved from [Link]

-

Vel's Institute of Science, Technology & Advanced Studies. (2018). IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMMATORY AGENTS. Vels University. Retrieved from [Link]

-

AZoNetwork. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. AZoLifeSciences. Retrieved from [Link]

-

MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. Retrieved from [Link]

-

American Chemical Society. (n.d.). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. PubMed Central. Retrieved from [Link]

-

University of Huddersfield Repository. (2025). Assay development and efficacy testing of novel and established antimicrobials. Retrieved from [Link]

-

MDPI. (n.d.). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. MDPI. Retrieved from [Link]

- Google Books. (n.d.). High Throughput Screening for Novel Anti-Inflammatories.

-

MDPI. (n.d.). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. MDPI. Retrieved from [Link]

-

MDPI. (n.d.). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. ResearchGate. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. MDPI. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. PubMed Central. Retrieved from [Link]

-

PubMed. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Multi-component Reactions of Cyclohexan-1,3-diketones to Produce Fused Pyran Derivatives with Antiproliferative Activities an. Retrieved from [Link]

-

Semantic Scholar. (n.d.). multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,3-Cyclohexanedione. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3 H -1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. ResearchGate. Retrieved from [Link]

-

PubMed. (n.d.). Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities. Retrieved from [Link]

Sources

- 1. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes | MDPI [mdpi.com]

- 2. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ijprajournal.com [ijprajournal.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. ir.vistas.ac.in [ir.vistas.ac.in]

Methodological & Application

Application Notes and Protocols: The Strategic Use of 5-(2-Chlorophenyl)cyclohexane-1,3-dione in Advanced Multi-Component Reactions

Introduction: The Power of Complexity from Simplicity

In the landscape of modern medicinal chemistry and drug development, the demand for efficient, atom-economical, and diversity-oriented synthetic strategies is paramount. Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, have emerged as a cornerstone of this endeavor.[1] These reactions offer significant advantages over traditional linear syntheses by reducing waste, saving time, and enabling the rapid generation of large libraries of structurally diverse molecules for biological screening.[2]